Cas no 421580-24-7 (methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate)

Methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate is a specialized naphthofuran derivative featuring a bromobenzenesulfonamido moiety and a methoxymethyl substituent. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active compounds. The presence of the 4-bromobenzenesulfonamido group enhances reactivity in cross-coupling reactions, while the methoxymethyl and carboxylate functionalities provide additional sites for further derivatization. This compound is suited for applications in medicinal chemistry and materials science, where precise functionalization is required. Its well-defined structure ensures consistency in synthetic pathways, making it a reliable choice for research and development purposes.
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate structure
421580-24-7 structure
商品名:methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate
CAS番号:421580-24-7
MF:C22H18BrNO6S
メガワット:504.350424289703
CID:6150539
PubChem ID:6615782

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate
    • methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
    • Oprea1_642537
    • 421580-24-7
    • HMS615O06
    • methyl 5-[(4-bromophenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate
    • methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
    • SR-01000492145
    • ChemDiv1_010170
    • AKOS024603057
    • EU-0044757
    • Oprea1_817225
    • SR-01000492145-1
    • F1113-0729
    • インチ: 1S/C22H18BrNO6S/c1-28-12-19-20(22(25)29-2)17-11-18(15-5-3-4-6-16(15)21(17)30-19)24-31(26,27)14-9-7-13(23)8-10-14/h3-11,24H,12H2,1-2H3
    • InChIKey: CIVXULVISMAEEV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)S(NC1=CC2C(C(=O)OC)=C(COC)OC=2C2C=CC=CC=21)(=O)=O

計算された属性

  • せいみつぶんしりょう: 503.00382g/mol
  • どういたいしつりょう: 503.00382g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 735
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 103Ų

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1113-0729-2mg
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1113-0729-2μmol
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1113-0729-10μmol
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1113-0729-20mg
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1113-0729-5mg
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1113-0729-4mg
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1113-0729-20μmol
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1113-0729-30mg
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1113-0729-15mg
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1113-0729-40mg
methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
421580-24-7 90%+
40mg
$140.0 2023-05-17

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylate 関連文献

methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho1,2-bfuran-3-carboxylateに関する追加情報

Professional Introduction of Methyl 5-(4-Bromobenzenesulfonamido)-2-(Methoxymethyl)Naphtho[1,2-B]Furan-3-Carboxylate (CAS No. 421580-24-7)

Methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate, with the CAS registry number 421580-24-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a naphthofuran core, a sulfonamide group, and a methoxymethyl substituent. The naphthofuran moiety is a fused bicyclic system that contributes to the compound's unique electronic properties and potential biological activity.

The sulfonamide group attached to the naphthofuran ring is known for its ability to enhance solubility and stability in various solvents. This feature makes the compound suitable for applications in drug delivery systems and as a precursor for more complex molecules. Recent studies have highlighted the importance of sulfonamide-containing compounds in modulating enzyme activity and targeting specific biological pathways. For instance, researchers have demonstrated that sulfonamides can act as inhibitors of kinase enzymes, which are critical in cell signaling processes.

The methoxymethyl substituent on the naphthofuran ring adds another layer of functionality to this compound. Methoxymethyl groups are often used as protecting groups in organic synthesis due to their stability under various reaction conditions. Additionally, they can influence the compound's pharmacokinetic properties, such as absorption and metabolism. In the context of drug development, this substituent may play a role in optimizing bioavailability and reducing toxicity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to assemble the naphthofuran core. This method has been shown to provide high yields and excellent control over stereochemistry. Furthermore, the incorporation of bromine atoms into the molecule allows for further functionalization through nucleophilic aromatic substitution reactions.

In terms of applications, this compound has been explored as a potential lead molecule in anticancer drug development. The naphthofuran framework has been associated with antiproliferative activity against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in human breast cancer cells by targeting specific oncogenes. The presence of the sulfonamide group further enhances its ability to interact with cellular targets, making it a promising candidate for further preclinical testing.

Another area where methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate has shown potential is in optoelectronic materials. The extended conjugation within the naphthofuran system gives rise to strong absorption bands in the visible spectrum, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have reported that incorporating such compounds into OLED architectures can improve device efficiency and color purity.

From a structural perspective, the compound's naphthofuran core provides a rigid framework that facilitates π-π interactions with other molecules. This property is advantageous in supramolecular chemistry and self-assembling systems. Recent investigations have focused on using this compound as a building block for constructing two-dimensional supramolecular networks with potential applications in sensing and catalysis.

In conclusion, methyl 5-(4-bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate (CAS No. 421580-24-7) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure endows it with properties that make it valuable for both medicinal and materials research. As ongoing studies continue to uncover new insights into its biological and electronic behaviors, this compound is poised to play an increasingly important role in advancing modern science and technology.

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